molecular formula C12H12ClNO5 B12694257 (R)-(((Allyloxy)carbonyl)amino)(3-chloro-4-hydroxyphenyl)acetic acid CAS No. 93841-52-2

(R)-(((Allyloxy)carbonyl)amino)(3-chloro-4-hydroxyphenyl)acetic acid

Cat. No.: B12694257
CAS No.: 93841-52-2
M. Wt: 285.68 g/mol
InChI Key: XQXHWLUNAJQYRV-SNVBAGLBSA-N
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Description

®-(((Allyloxy)carbonyl)amino)(3-chloro-4-hydroxyphenyl)acetic acid is a complex organic compound with the molecular formula C12H12ClNO5. This compound is notable for its unique structure, which includes an allyloxycarbonyl group, an amino group, and a 3-chloro-4-hydroxyphenylacetic acid moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(((Allyloxy)carbonyl)amino)(3-chloro-4-hydroxyphenyl)acetic acid typically involves multiple steps. One common method starts with the reaction of o-chlorophenol with glyoxylic acid to form 3-chloro-4-hydroxymandelic acid. This intermediate is then reduced to 3-chloro-4-hydroxyphenylacetic acid, which is subsequently reacted with allyloxycarbonyl chloride and an amine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

®-(((Allyloxy)carbonyl)amino)(3-chloro-4-hydroxyphenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-chloro-4-hydroxybenzaldehyde, while reduction of the carboxyl group can produce 3-chloro-4-hydroxybenzyl alcohol .

Scientific Research Applications

®-(((Allyloxy)carbonyl)amino)(3-chloro-4-hydroxyphenyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-(((Allyloxy)carbonyl)amino)(3-chloro-4-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets. For instance, as an auxin influx inhibitor, it interferes with the transport of auxin, a plant hormone, by binding to auxin transport proteins. This disrupts the normal distribution of auxin within plant tissues, affecting growth and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-(((Allyloxy)carbonyl)amino)(3-chloro-4-hydroxyphenyl)acetic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

93841-52-2

Molecular Formula

C12H12ClNO5

Molecular Weight

285.68 g/mol

IUPAC Name

(2R)-2-(3-chloro-4-hydroxyphenyl)-2-(prop-2-enoxycarbonylamino)acetic acid

InChI

InChI=1S/C12H12ClNO5/c1-2-5-19-12(18)14-10(11(16)17)7-3-4-9(15)8(13)6-7/h2-4,6,10,15H,1,5H2,(H,14,18)(H,16,17)/t10-/m1/s1

InChI Key

XQXHWLUNAJQYRV-SNVBAGLBSA-N

Isomeric SMILES

C=CCOC(=O)N[C@H](C1=CC(=C(C=C1)O)Cl)C(=O)O

Canonical SMILES

C=CCOC(=O)NC(C1=CC(=C(C=C1)O)Cl)C(=O)O

Origin of Product

United States

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